

4-bromoindole-3-acetic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(4-Bromo-1H-indol-3-yl)acetic acid

Cat. No.: B1282788

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An In-Depth Technical Guide to 4-Bromoindole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromoindole-3-acetic acid, a synthetic auxin and potential signaling molecule. This document consolidates key chemical data, explores its biological activities with a focus on its role as a potential Glycogen Synthase Kinase-3 (GSK-3) inhibitor and its relationship to the plant hormone auxin, and presents relevant experimental contexts.

Core Chemical and Physical Data

A summary of the essential quantitative data for 4-bromoindole-3-acetic acid is presented below, facilitating easy reference and comparison.

Property	Value	Reference
CAS Number	89245-41-0	[1] [2]
Molecular Weight	254.08 g/mol	[1]
Molecular Formula	C ₁₀ H ₈ BrNO ₂	[1]

Biological Activity and Potential Applications

4-Bromoindole-3-acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. While specific research on the bromo- derivative is limited, the biological activities of its chlorinated analog, 4-chloroindole-3-acetic acid (4-Cl-IAA), and the parent compound, IAA, are well-documented, providing a framework for understanding its potential roles.

Auxin Activity

Indole-3-acetic acid and its derivatives are pivotal in regulating plant growth and development, influencing processes such as cell elongation, division, and differentiation.[3][4][5] The halogenated auxin, 4-Cl-IAA, is a potent, naturally occurring hormone found in the seeds of various legumes.[6][7] It has been shown to exhibit strong herbicidal effects on certain plant species, thought to be mediated by the induction of abnormal ethylene levels. Given the structural similarity, 4-bromoindole-3-acetic acid is presumed to exhibit auxin-like activity, though specific studies are required for confirmation.

Potential as a GSK-3 Inhibitor

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer.[8][9] The indole scaffold is a common feature in many GSK-3 inhibitors. Notably, the related compound, 4-bromoindole, has been investigated for its potential as a GSK-3 inhibitor. This suggests that 4-bromoindole-3-acetic acid may also interact with and modulate the activity of GSK-3.

Experimental Protocols and Methodologies

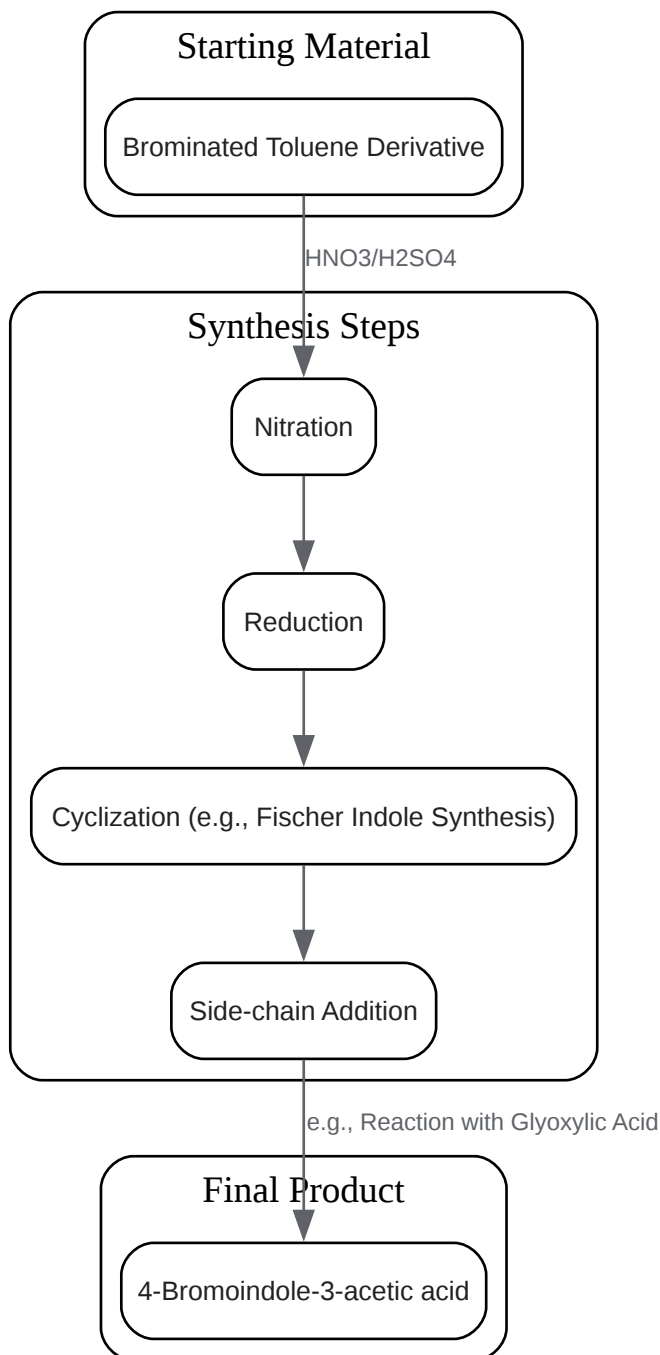
While specific experimental protocols for 4-bromoindole-3-acetic acid are not readily available in the public domain, methodologies for assessing the biological activities of similar compounds can be adapted.

Synthesis of Indole-3-Acetic Acid Derivatives

A general method for the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of a base at high temperatures.[3] For halogenated derivatives, a

common starting material is a substituted toluene. For instance, 4-chloroindole-3-acetic acid and its esters have been synthesized from 2-chloro-6-nitrotoluene.[10] A plausible synthetic route for 4-bromoindole-3-acetic acid could be adapted from these established procedures, likely starting from a correspondingly brominated precursor.

Conceptual Synthesis Workflow



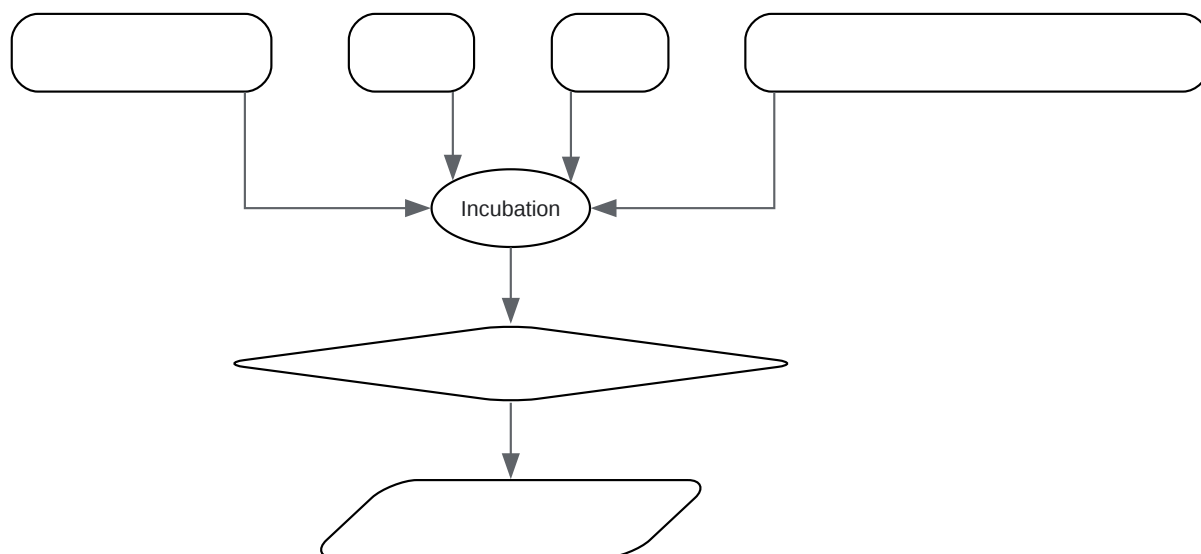
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Caption: A conceptual workflow for the synthesis of 4-bromoindole-3-acetic acid.

In Vitro GSK-3 Inhibition Assay

To assess the potential of 4-bromoindole-3-acetic acid as a GSK-3 inhibitor, a common in vitro kinase assay can be employed. This typically involves incubating the purified GSK-3 enzyme with a known substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, often using methods like radioactivity, fluorescence, or luminescence, to determine the inhibitory activity of the compound.

GSK-3 Inhibition Assay Workflow

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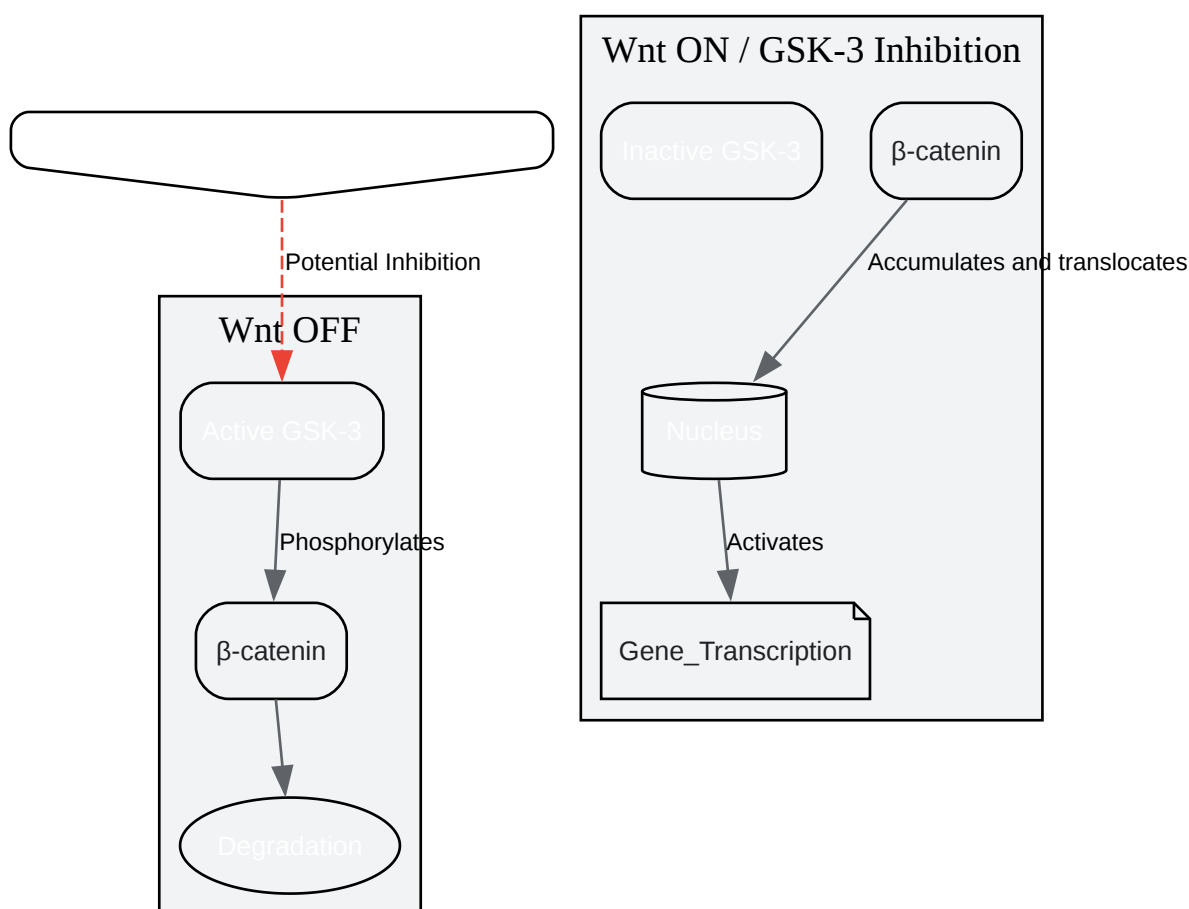
Caption: A generalized workflow for an in vitro GSK-3 inhibition assay.

Signaling Pathways

The signaling pathways of indole-3-acetic acid in plants are complex, primarily involving the TIR1/AFB family of F-box proteins that act as auxin receptors. Upon auxin binding, these receptors target Aux/IAA transcriptional repressors for degradation, thereby activating auxin response factors (ARFs) and modulating gene expression.

Should 4-bromoindole-3-acetic acid function as a GSK-3 inhibitor, it would likely modulate signaling pathways in which GSK-3 is a key regulator. One of the most well-studied of these is the Wnt signaling pathway, where GSK-3 is a crucial component of the β -catenin destruction complex. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β -catenin, which then activates the transcription of Wnt target genes.

Simplified Wnt Signaling Pathway



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